

Spectroscopic Profile of Octyl Isobutyrate: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Octyl isobutyrate*

Cat. No.: *B085545*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **octyl isobutyrate**, a fatty acid ester with applications in the flavor, fragrance, and pharmaceutical industries. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the ^1H NMR, ^{13}C NMR, IR, and mass spectra of **octyl isobutyrate**.

Table 1: ^1H NMR Spectroscopic Data for Octyl Isobutyrate

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
4.05	Triplet	2H	6.7	-O-CH ₂ -(CH ₂) ₆ -CH ₃
2.53	Septet	1H	7.0	-CH(CH ₃) ₂
1.62	Quintet	2H	~7.0	-O-CH ₂ -CH ₂ -(CH ₂) ₅ -CH ₃
1.28	Multiplet	10H	-	-O-(CH ₂) ₂ -(CH ₂) ₅ -CH ₃
1.16	Doublet	6H	7.0	-CH(CH ₃) ₂
0.88	Triplet	3H	~6.8	-(CH ₂) ₇ -CH ₃

Table 2: ¹³C NMR Spectroscopic Data for Octyl Isobutyrate

Chemical Shift (δ) ppm	Assignment
177.2	C=O (Ester carbonyl)
64.4	-O-CH ₂ -(CH ₂) ₆ -CH ₃
34.2	-CH(CH ₃) ₂
31.8	-(CH ₂) ₅ -CH ₂ -CH ₂ -CH ₃
29.2	Methylene chain carbons
28.6	-O-CH ₂ -CH ₂ -(CH ₂) ₅ -CH ₃
25.9	-O-(CH ₂) ₂ -CH ₂ -(CH ₂) ₄ -CH ₃
22.6	-(CH ₂) ₆ -CH ₂ -CH ₃
19.1	-CH(CH ₃) ₂
14.1	-(CH ₂) ₇ -CH ₃

Table 3: Infrared (IR) Spectroscopy Data for Octyl Isobutyrate

Wavenumber (cm ⁻¹)	Intensity	Assignment
2959, 2929, 2858	Strong	C-H stretching (alkane)
1735	Strong	C=O stretching (ester)
1468	Medium	C-H bending (methylene and methyl)
1385, 1368	Medium	C-H bending (isopropyl gem-dimethyl)
1156	Strong	C-O stretching (ester)

Table 4: Mass Spectrometry (MS) Data for Octyl Isobutyrate

m/z	Relative Intensity (%)	Assignment
43	100	[CH(CH ₃) ₂] ⁺ (Isopropyl cation)
71	50	[C ₄ H ₇ O] ⁺ (McLafferty rearrangement product)
89	60	[CH(CH ₃) ₂ COO + H] ⁺ (Protonated isobutyric acid)
112	10	[C ₈ H ₁₆] ⁺ (Octene from McLafferty rearrangement)
200	5	[M] ⁺ (Molecular ion)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for the structural elucidation of **octyl isobutyrate**.

Methodology:

- Sample Preparation: A sample of **octyl isobutyrate** (approximately 10-20 mg for ^1H NMR and 50-100 mg for ^{13}C NMR) is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), in a clean, dry NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance the signal of carbon nuclei. A wider spectral width (e.g., 0-200 ppm) is used. Due to the low natural abundance of ^{13}C , a larger number of scans (typically 128 or more) and a longer relaxation delay may be necessary.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected to produce the final spectra. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **octyl isobutyrate**.

Methodology:

- Sample Preparation: As **octyl isobutyrate** is a liquid, a neat spectrum is obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum

is acquired. The instrument typically scans a wavenumber range of 4000 to 400 cm^{-1} .

- Data Processing: The final IR spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

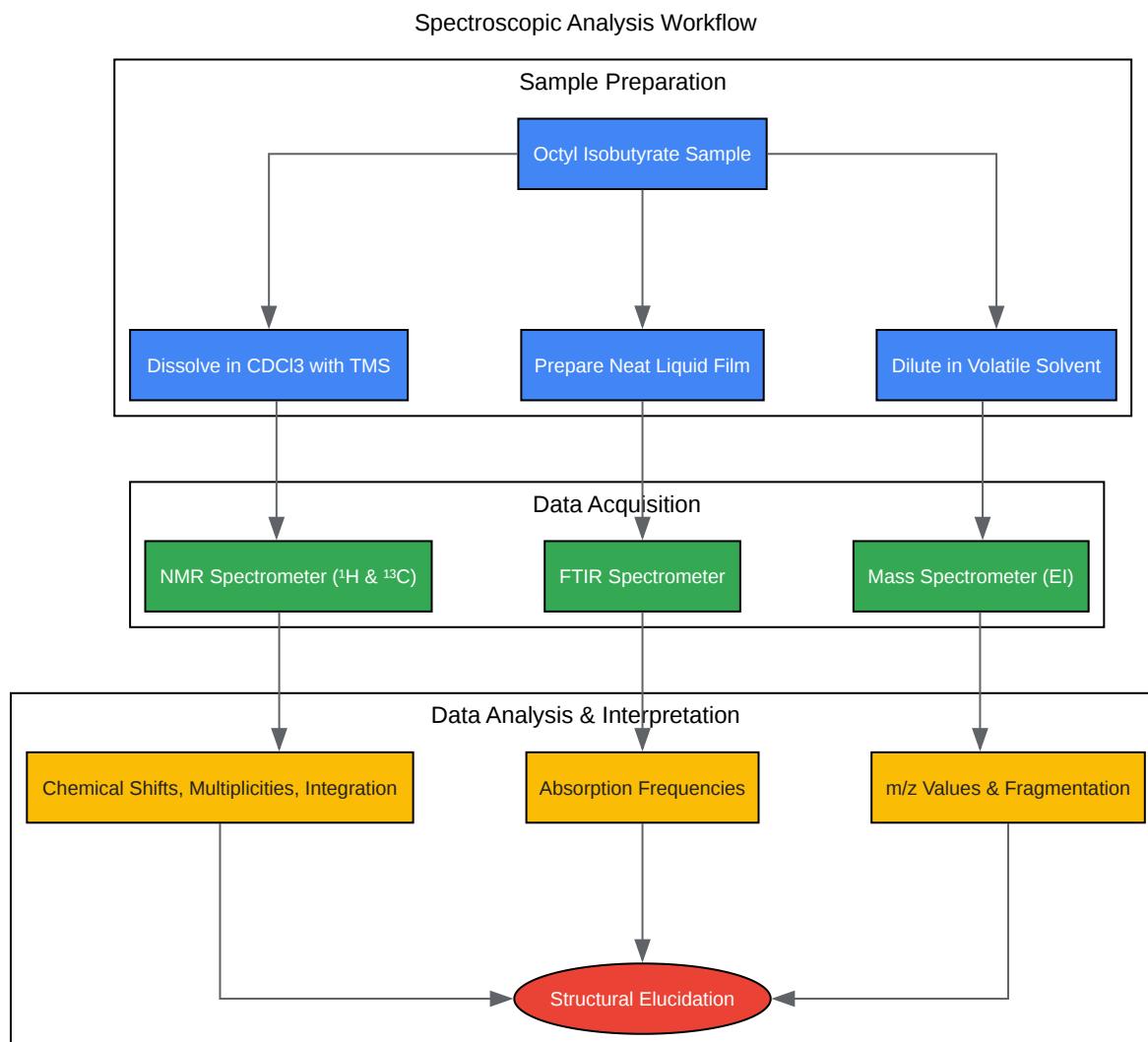
Objective: To determine the molecular weight and fragmentation pattern of **octyl isobutyrate**.

Methodology:

- Sample Introduction: A dilute solution of **octyl isobutyrate** in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.
- Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum which is a plot of relative intensity versus m/z .

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis.

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Caption: Workflow for Spectroscopic Analysis of **Octyl Isobutyrate**.

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